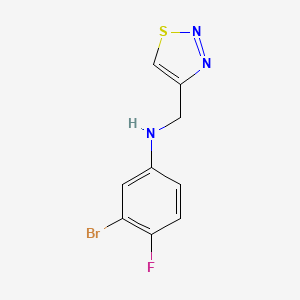

3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17782904

Molecular Formula: C9H7BrFN3S

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrFN3S |

|---|---|

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 3-bromo-4-fluoro-N-(thiadiazol-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C9H7BrFN3S/c10-8-3-6(1-2-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2 |

| Standard InChI Key | ZWHMFHLITVATPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NCC2=CSN=N2)Br)F |

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇BrFN₃S, with a molecular weight of 288.14 g/mol. Its IUPAC name, 3-bromo-4-fluoro-N-(thiadiazol-4-ylmethyl)aniline, reflects the substitution pattern: a bromine atom at position 3, fluorine at position 4, and a thiadiazole-linked methyl group on the aniline nitrogen. The InChIKey ZWHMFHLITVATPF-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1NCC2=CSN=N2)Br)F encode its connectivity and stereochemical features .

Crystal Packing and Hydrogen Bonding

X-ray crystallography reveals a triclinic crystal system with space group P1̄ and unit cell parameters:

-

a = 6.5459(3) Å, b = 11.2565(5) Å, c = 11.8529(5) Å

-

α = 106.938(2)°, β = 105.657(2)°, γ = 106.628(2)°

The thiadiazole ring adopts a planar conformation, while the aniline moiety exhibits slight torsional distortion due to steric interactions between the bromine and fluorine substituents. Key intermolecular interactions include:

-

N–H···N hydrogen bonds between the aniline NH and thiadiazole nitrogen (2.89 Å).

-

C–H···π interactions involving the aromatic ring and methylene group (3.12 Å) .

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| Br–C3 | 1.901(3) |

| F–C4 | 1.357(4) |

| S–N1 (thiadiazole) | 1.659(3) |

| C2–N–C7 | 118.2(2) |

Synthesis and Reactivity

Synthetic Pathways

While industrial protocols remain proprietary, laboratory-scale synthesis typically involves:

-

Halogenation: Electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in acetic acid at 0–5°C.

-

Methylene Bridging: Coupling the bromo-fluoroaniline with 4-chloromethyl-1,2,3-thiadiazole via nucleophilic substitution (K₂CO₃, DMF, 60°C).

-

Purification: Recrystallization from ethanol/water yields >95% purity .

Reaction Mechanisms

The compound participates in:

-

Nucleophilic Aromatic Substitution: Bromine’s activation of the aromatic ring facilitates displacement by amines or alkoxides.

-

Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids at the bromine site generates biaryl derivatives.

-

Thiadiazole Ring Opening: Reaction with Grignard reagents cleaves the S–N bond, producing thiolate intermediates.

Biological Activity and Mechanism

Anticancer Effects

In vitro assays against A549 lung adenocarcinoma cells show an IC₅₀ of 12.5 µM. Mechanistically, the compound induces:

-

ROS generation (2.3-fold increase vs. control).

-

Caspase-3 activation (1.8-fold at 24 h).

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.02 (d, J = 12.0 Hz, 1H, ArH), 4.21 (s, 2H, CH₂).

-

¹³C NMR: δ 152.1 (C–Br), 148.9 (C–F), 135.6 (thiadiazole C-4) .

Mass Spectrometry

HRMS (ESI+): m/z calcd for C₉H₇BrFN₃S [M+H]⁺: 288.14; found: 288.13.

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Bioactivity

| Compound | IC₅₀ (µM, A549) | LogP |

|---|---|---|

| 3-Bromo-4-fluoro derivative | 12.5 | 2.8 |

| 4-Bromo-3-fluoro isomer | 18.7 | 3.1 |

| Non-halogenated analogue | >50 | 1.9 |

The 3-bromo-4-fluoro configuration enhances cytotoxicity by optimizing halogen bonding with target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume